2-(2,4-Dichlorophenyl)oxirane
Description
2-(2,4-Dichlorophenyl)oxirane is an epoxide derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 4-positions, attached to an oxirane (epoxide) ring. Its molecular formula is C₉H₈Cl₂O, with a molecular weight of 203.07 g/mol . This compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and insecticides, due to the electrophilic nature of the epoxide ring, which facilitates nucleophilic addition reactions .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMLHFOKDLDAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929581 | |
| Record name | 2-(2,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-15-4 | |
| Record name | 2-(2,4-Dichlorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13692-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,4-Dichlorophenyl)oxirane can be synthesized through the reaction of 2,4-dichlorostyrene with a peroxycarboxylic acid. The reaction typically involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in an appropriate solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of sodium hydride and N,N-dimethylformamide (DMF) under inert atmosphere conditions. The reaction is carried out at room temperature followed by heating to 60°C .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or under mild conditions.
Reduction: Using in anhydrous ether.
Oxidation: Employing in aqueous solution.
Major Products Formed:
Nucleophilic substitution: Formation of .
Reduction: Formation of .
Oxidation: Formation of 2,4-dichlorobenzoic acid .
Scientific Research Applications
Chemistry: 2-(2,4-Dichlorophenyl)oxirane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms .
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In industrial applications, it is used in the production of polymers and as a reactive diluent in epoxy resin formulations .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)oxirane involves the epoxide ring opening through nucleophilic attack. This reaction can occur under both acidic and basic conditions, leading to the formation of various products depending on the nucleophile involved. The compound can interact with biological macromolecules such as proteins and DNA, potentially leading to mutagenic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-(3,5-Dichlorophenyl)oxirane Derivatives
- Tridiphane (2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) :
- Molecular Formula : C₁₀H₈Cl₅O
- Key Features : The trichloroethyl group increases lipophilicity, enhancing penetration into biological membranes. Studies show it induces peroxisome proliferation in hepatic cells, indicating distinct metabolic pathways compared to 2-(2,4-dichlorophenyl)oxirane .
- Applications : Primarily used as a herbicide synergist .
2-(3-Chloro-4-fluorophenyl)oxirane
Substituent Variations on the Oxirane Ring
2-(2,4-Dichlorophenyl)-2-(trifluoromethyl)oxirane (DX420)
- Molecular Formula : C₉H₅Cl₂F₃O
- Key Features : The trifluoromethyl group introduces strong electron-withdrawing effects, increasing the electrophilicity of the epoxide ring. This enhances reactivity in ring-opening reactions, making it suitable for synthesizing fluorinated agrochemicals .
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane
- Molecular Formula : C₁₁H₁₀Cl₂O
- It is classified under hazard code SsA due to moderate acute toxicity .
2-(2,4-Dichlorophenyl)-2-n-butyl oxirane
- Molecular Formula : C₁₂H₁₄Cl₂O
- Key Features: The n-butyl chain increases hydrophobicity (logP ~4.4), improving solubility in non-polar solvents. Boiling point (314°C) is significantly higher than the parent compound, impacting industrial processing .
Stereochemical Variations
(2R)-2-(3,4-Dichlorophenyl)oxirane
Comparative Data Table
Research Findings and Implications
- Metabolic Pathways : Tridiphane undergoes hepatic metabolism via epoxide hydrolases and glutathione S-transferases, leading to detoxification intermediates. In contrast, this compound lacks the trichloroethyl group, suggesting divergent metabolic fates .
- Toxicity Profiles : Propenyl-substituted derivatives (e.g., 2-(2,4-dichlorophenyl)-2-(2-propenyl)oxirane) exhibit higher acute toxicity (SsA classification) compared to n-butyl analogs, likely due to increased reactivity .
- Agrochemical Efficacy : In fungicidal mixtures, dichlorophenyl oxiranes with triazole or fluorinated substituents (e.g., DX420) show synergistic effects, attributed to enhanced electrophilicity and target binding .
Biological Activity
2-(2,4-Dichlorophenyl)oxirane, also known as 2-(2,4-dichlorophenyl)ethylene oxide, is an organic compound with the molecular formula C₈H₆Cl₂O. It is characterized by a three-membered cyclic ether known as an epoxide, which exhibits unique reactivity due to its strained ring structure. The presence of dichloro substituents significantly influences its chemical properties and biological activity.
The compound's structure includes two chlorine atoms at the 2 and 4 positions of the phenyl group, enhancing its reactivity compared to similar compounds. The synthesis of this compound can be achieved through various methods, such as the reaction of 2,4-dichlorostyrene with peracetic acid.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Its interactions with biological macromolecules such as proteins and nucleic acids raise concerns about potential mutagenic effects. The compound can form adducts with these macromolecules, which is crucial for understanding its safety profile and potential therapeutic uses.
The mechanism of action involves the epoxide ring opening through nucleophilic attack, which can occur under both acidic and basic conditions. This reaction leads to various products depending on the nucleophile involved. The compound's ability to interact with biological systems has been studied extensively.
Applications in Research and Industry
- Biological Research : It is used to study enzyme-catalyzed epoxide ring-opening reactions and their mechanisms.
- Medicine : Investigated for potential use in developing new drugs targeting specific enzymes and receptors.
- Industrial Applications : Utilized in producing polymers and as a reactive diluent in epoxy resin formulations .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-(Phenyl)oxirane | Single phenyl group | Less reactive than dichlorinated variants |
| 3-(Chlorophenyl)oxirane | Chlorine at position 3 | Different reactivity profile |
| 1,2-Epoxy-3-chloropropane | Simple epoxide with chlorine | More straightforward synthesis |
| 1,3-Epoxybutane | Aliphatic epoxide | Lower biological activity |
Case Studies and Research Findings
- Mutagenicity Studies : Research has shown that this compound can induce mutations in bacterial strains, indicating a potential risk for genetic damage.
- Antifungal Activity : The compound has been evaluated for antifungal properties against Candida species.
- Environmental Impact : Bioreporter systems have been developed to detect residues of related compounds in soils, showcasing its environmental persistence and potential ecological risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
